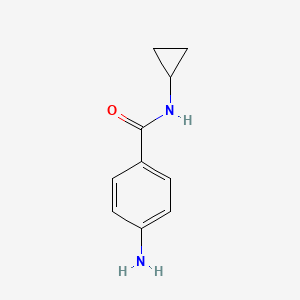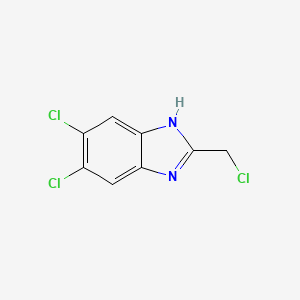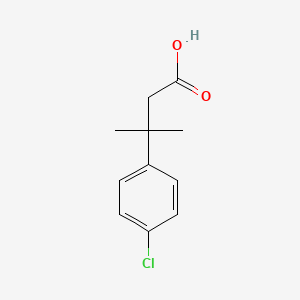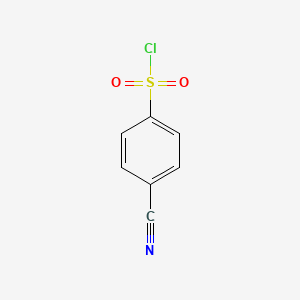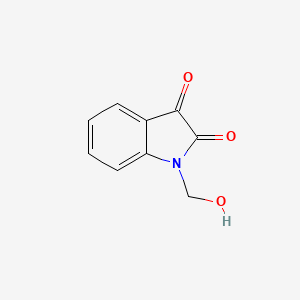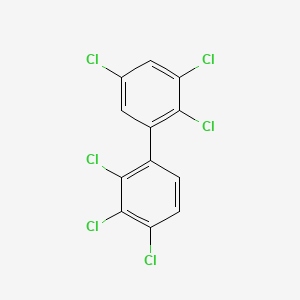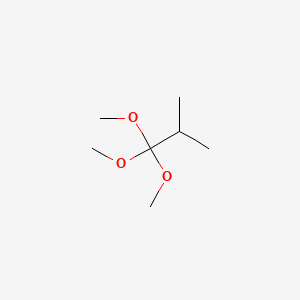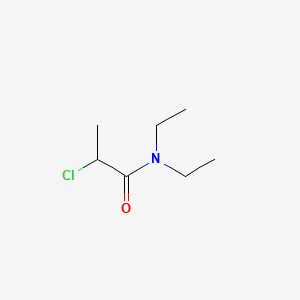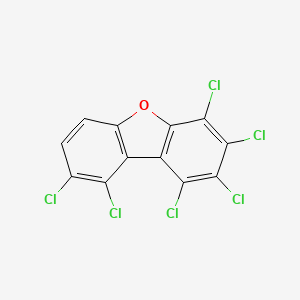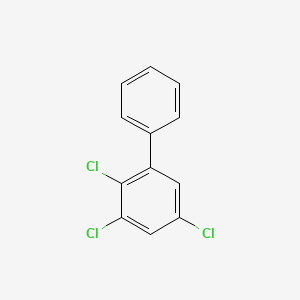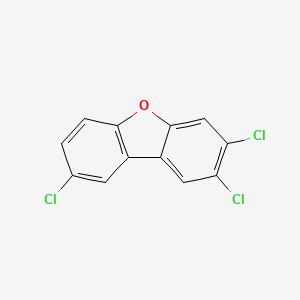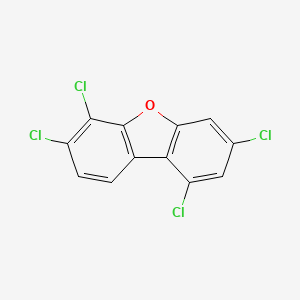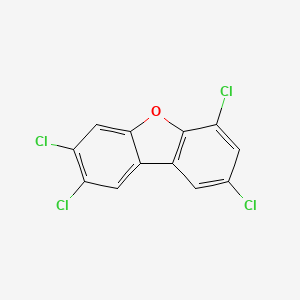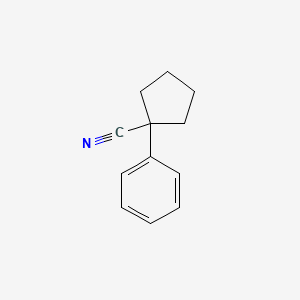
1-苯基环戊烷腈
描述
1-Phenylcyclopentanecarbonitrile is a chemical compound with the molecular formula C12H13N . It has a molecular weight of 171.24 g/mol . The IUPAC name for this compound is 1-phenylcyclopentane-1-carbonitrile .
Molecular Structure Analysis
The InChI representation of 1-Phenylcyclopentanecarbonitrile isInChI=1S/C12H13N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 . The Canonical SMILES representation is C1CCC(C1)(C#N)C2=CC=CC=C2 . Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenylcyclopentanecarbonitrile include a molecular weight of 171.24 g/mol , a XLogP3-AA value of 3 , and a topological polar surface area of 23.8 Ų . It has no hydrogen bond donors , one hydrogen bond acceptor , and one rotatable bond .科学研究应用
合成和分析表征
1-苯基环戊烷腈及其衍生物因其潜在的临床应用而受到研究。其中一些物质作为 NMDA 受体拮抗剂发挥作用,并具有解离作用。已经对这些物质进行了合成和全面的分析表征,突出了它们在理解新型精神活性物质中的重要性 (Dybek 等,2019)。
合成中的还原硫醇化
该化合物是环丁基苯基亚砜合成的前体,这对于构建有效的葡萄糖激酶激活剂非常有价值。这些激活剂有可能治疗 2 型糖尿病,这突出了开发新型合成路线的重要性 (Fyfe 和 Rasamison,2005)。
杂螺环体系的合成
1-苯基环戊烷腈衍生物用于合成杂螺环体系,展示了其在为各个领域的潜在应用创造新化合物的多功能性 (Kisel、Kostyrko 和 Kovtunenko,2002)。
新型多环芳香族分子
1-苯基环戊烷腈的衍生物已用于发现新型多环芳香族分子。这些分子在荧光传感、生物分子成像、肿瘤诊断以及高效抗癌剂中具有应用 (Xiao 等,2015)。
理化性质的改性
已经探索了该化合物的衍生物以改变候选药物的理化性质并提高成像剂的质量。例如,用双环烷基取代芳环可以显着提高水溶性和降低非特异性结合 (Auberson 等,2017)。
氨基酸类似物的合成
1-苯基环戊烷腈用于合成苯丙氨酸的对映体纯环戊烷类似物。这证明了它在创造新型氨基酸中的作用,这在各种生化应用中很重要 (Cativiela、Lasa 和 López,2005)。
生物等排体
已经研究了其在药物研究中作为生物等排体的潜力。在药物设计中结合其基序可以对理化性质产生积极影响 (Measom 等,2017)。
光谱和量子计算研究
对 1-苯基环戊烷羧酸等衍生物进行的光谱和量子计算研究提供了对分子生物活性性质和反应区域的见解,这对于理解其潜在应用至关重要 (Raajaraman、Sheela 和 Muthu,2019)。
安全和危害
属性
IUPAC Name |
1-phenylcyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXMFFGTPGAGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227812 | |
| Record name | 1-Phenylcyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclopentanecarbonitrile | |
CAS RN |
77-57-6 | |
| Record name | 1-Phenylcyclopentanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylcyclopentanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylcyclopentanecarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylcyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYLCYCLOPENTANECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4L4UA4Y3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

